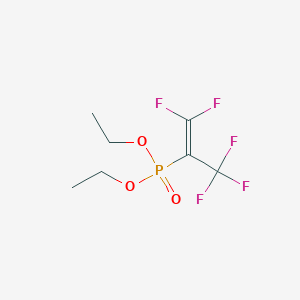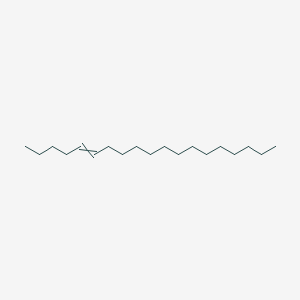
5-Nonadecene, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a long-chain hydrocarbon with a single double bond in the Z-configuration at the fifth carbon atom. This compound is part of the alkene family and is characterized by its unsaturated nature due to the presence of the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonadecene, (Z)-, can be achieved through various methods. One common approach involves the catalytic hydrogenation of nonadecane to introduce the double bond at the desired position. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of 5-Nonadecene, (Z)-, often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired Z-configuration. The production process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nonadecene, (Z)-, undergoes various chemical reactions typical of alkenes. These include:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can convert 5-Nonadecene, (Z)-, to nonadecane using catalysts like Pd/C.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., Cl2 or Br2) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Nonadecane.
Substitution: Dihalides.
Applications De Recherche Scientifique
5-Nonadecene, (Z)-, has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its role in the composition of natural products and its potential biological activities.
Medicine: Explored for its antimicrobial and antioxidant properties, particularly in essential oils.
Mécanisme D'action
The mechanism of action of 5-Nonadecene, (Z)-, in biological systems involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its double bond can participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonadecane: A saturated hydrocarbon with the formula C19H40, lacking the double bond present in 5-Nonadecene, (Z)-.
Octadecene: An alkene with a similar structure but one carbon atom shorter, having the formula C18H36.
Uniqueness
5-Nonadecene, (Z)-, is unique due to its specific double bond position and configuration, which imparts distinct chemical and physical properties. Its Z-configuration influences its reactivity and interaction with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
76402-60-3 |
|---|---|
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
nonadec-5-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-19H2,1-2H3 |
Clé InChI |
LHPVEDYVSCTZAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


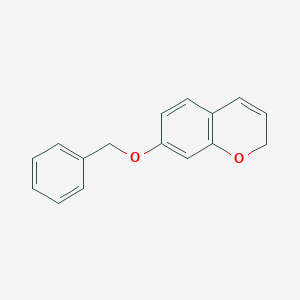

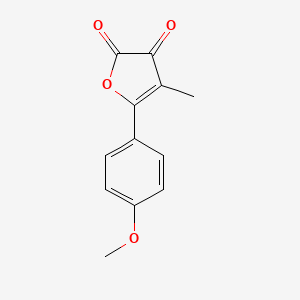
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
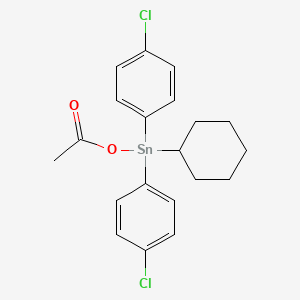

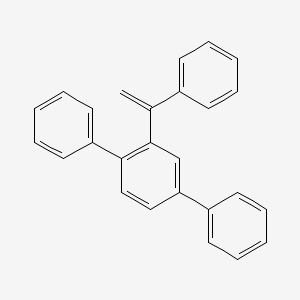
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
